molecular formula C18H15BrN2O4 B6076036 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No. B6076036
M. Wt: 403.2 g/mol
InChI Key: KJCSBHOKDDZHHZ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as BPHB, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione may exert its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth and induce apoptosis in cancer cells. 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments is its relatively low toxicity. 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have a high therapeutic index, meaning that it has a low risk of causing harmful side effects at therapeutic doses. However, one limitation of using 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One area of interest is the development of more efficient synthesis methods for 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, which could help to make it more widely available for scientific research. Another area of interest is the investigation of 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione's potential as a treatment for other neurodegenerative diseases, such as Huntington's disease. Finally, further research is needed to fully elucidate the mechanism of action of 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and to identify any potential side effects associated with its use in humans.
Conclusion
In conclusion, 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a synthetic compound that has shown promise as a therapeutic agent in various scientific research applications. Its potential anti-inflammatory, antioxidant, and anti-tumor properties, as well as its ability to improve cognitive function and memory, make it an attractive candidate for further research. While there are some limitations associated with its use in lab experiments, such as its limited solubility in water, 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione's relatively low toxicity and high therapeutic index make it a promising compound for future scientific research.

Synthesis Methods

4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized by the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a base catalyst. The resulting product is a yellow crystalline powder with a melting point of 245-247°C.

Scientific Research Applications

4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. 4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(4E)-4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c1-2-25-15-10-11(9-14(19)16(15)22)8-13-17(23)20-21(18(13)24)12-6-4-3-5-7-12/h3-10,22H,2H2,1H3,(H,20,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCSBHOKDDZHHZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

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